Stereochemical Purity for Asymmetric Synthesis
The target compound is specifically the (S)-enantiomer (CAS 100188-44-1), which provides a well-defined chiral center for asymmetric synthesis. The (R)-enantiomer is registered separately under CAS 95453-59-1 [1]. The use of the enantiopure (S)-form ensures predictable stereochemical outcomes in diastereoselective reactions, such as the synthesis of enantiomerically pure β-lactam peptides and 2-isoxacephems [2]. This contrasts with racemic mixtures or the use of the incorrect enantiomer, which would lead to a loss of stereocontrol and complex diastereomer separations.
| Evidence Dimension | Chiral Identity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 100188-44-1) |
| Comparator Or Baseline | (R)-enantiomer (CAS 95453-59-1) |
| Quantified Difference | Discrete stereoisomers with distinct CAS numbers and chemical identities |
| Conditions | Chiral HPLC analysis, stereospecific synthetic applications [2] |
Why This Matters
Using the incorrect enantiomer can lead to a complete failure to achieve desired stereochemistry, resulting in wasted resources and failed campaigns.
- [1] ChemSpace. (n.d.). methyl (2S)-4-oxoazetidine-2-carboxylate (CAS 100188-44-1, 95453-59-1). Retrieved from https://chem-space.com/CSSB00015652066-331045. View Source
- [2] Sánta, Z., Nagy, J., Párkányi, L., & Nyitrai, J. (2004). Synthesis of Enantiomerically Pure 2-Isoxacephems. Monatshefte für Chemie / Chemical Monthly, 135(2), 201–207. View Source
